2-Aminothiazole-4-carbonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiazole-4-carbonyl chloride hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of 2-aminothiazole, which is known for its wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminothiazole-4-carbonyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazole-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, Schiff bases, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-Aminothiazole-4-carbonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.
Biology: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It serves as a precursor for the development of new drugs targeting different diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-aminothiazole-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: The parent compound with similar biological activities.
2-Aminothiazole-4-carboxylate: Another derivative with potential therapeutic applications.
2-Aminothiazole-4-carboxamide: Known for its antimicrobial and anticancer properties.
Uniqueness
2-Aminothiazole-4-carbonyl chloride hydrochloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile building block for the synthesis of various biologically active compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .
Properties
Molecular Formula |
C4H4Cl2N2OS |
---|---|
Molecular Weight |
199.06 g/mol |
IUPAC Name |
2-amino-1,3-thiazole-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C4H3ClN2OS.ClH/c5-3(8)2-1-9-4(6)7-2;/h1H,(H2,6,7);1H |
InChI Key |
HNPAEKDHGRUBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.